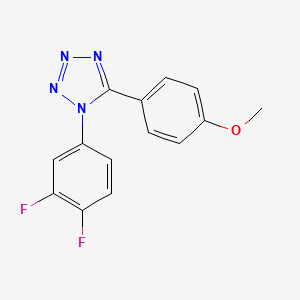

2-Anilino-4-methoxynicotinonitrile

Descripción general

Descripción

2-Anilino-4-methoxynicotinonitrile (2-AMN) is a synthetic organic compound belonging to the class of nitriles. It is a compound of nitrogen, carbon, and hydrogen and has a molecular weight of 122.14 g/mol. 2-AMN is a colorless liquid with a pungent odor and a boiling point of 128°C. It is soluble in water, alcohol, and ether but insoluble in benzene. 2-AMN has a variety of applications in the fields of medicine, agriculture, and industry.

Aplicaciones Científicas De Investigación

Ozonation and Reaction with Ozone

Aniline derivatives, such as 2-Anilino-4-methoxynicotinonitrile, are known to react readily with ozone. This reaction is important in environmental chemistry, particularly in the degradation of pollutants. Aniline derivatives are typically involved in the production of dyestuffs, plastics, pesticides, and pharmaceuticals. The reaction of anilines with ozone indicates their potential role in environmental remediation processes (Tekle-Röttering et al., 2016).

Spectroscopic and Molecular Docking Studies

The compound has been studied for its spectroscopic properties and potential as an anticancer agent. Spectroscopic techniques like NMR and UV-Visible spectroscopy have been used to understand its structure and properties. Additionally, molecular docking studies suggest that it could act as a potential anticancer agent, demonstrating its relevance in medical research (Eşme, 2021).

Palladium-Catalyzed Amination

this compound is utilized in palladium-catalyzed amination reactions. This process is significant in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The regioselective amination process underscores the compound's utility in creating complex molecular structures (Delvare, Koza, & Morgentin, 2011).

Electrocatalytic Oxidation and Environmental Applications

The degradation of aniline compounds, including derivatives like this compound, can be achieved through electrocatalytic oxidation. This method is useful in treating wastewater and reducing environmental pollution caused by aniline derivatives (Li, Wang, Zhou, & Ni, 2003).

Fluorescence and Thermal Stability

The compound exhibits blue fluorescence and high thermal stability, making it of interest in material science for applications in sensors and optoelectronic devices. Its fluorescence properties are particularly useful in the development of new materials with specific optical characteristics (Suwunwong, Chantrapromma, & Fun, 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-Anilino-4-methoxynicotinonitrile is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a potentially therapeutic target for cancer therapy . The CDK family includes several high homology members, and designing CDK2-selective inhibitors provides valuable opportunities for the development of anticancer drugs with optimal efficacy .

Mode of Action

The compound interacts with CDK2 and CDK7 through a combined approach of computational techniques of flexible docking, EasyMIFs, molecular electrostatic potential (MESP), natural bond orbital (NBO), molecular dynamics (MD) simulations, and binding free energy calculations . The results indicated that these residues exhibited a strong tendency to mediate ligand–protein interactions through the H-bond and vdW interaction with CDK2-selective inhibitor .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a boiling point of 389.7±42.0 °C and a density of 1.23±0.1 g/cm3

Cellular Effects

Related compounds have been shown to exhibit antifungal activity and inhibit tubulin polymerization, which can affect cell division

Molecular Mechanism

Related compounds have been shown to bind to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation

Metabolic Pathways

Related compounds have been shown to be metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO)

Propiedades

IUPAC Name |

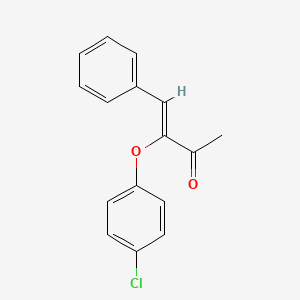

2-anilino-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-17-12-7-8-15-13(11(12)9-14)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPLFENMWIXAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)

![2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B3036338.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-ethoxy-4H-pyrazol-3-one](/img/structure/B3036341.png)

![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)

![2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3036345.png)

![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B3036352.png)